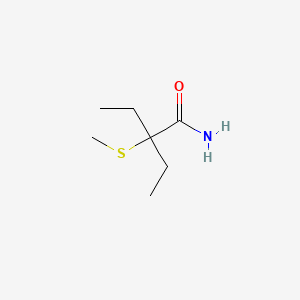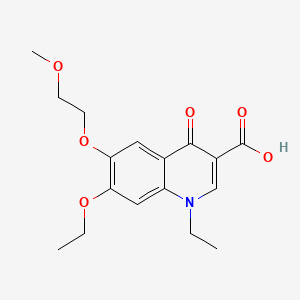
3-Quinolinecarboxylic acid, 7-ethoxy-1-ethyl-1,4-dihydro-6-(2-methoxyethoxy)-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 7-ethoxy-1-ethyl-1,4-dihydro-6-(2-methoxyethoxy)-4-oxo- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-ethoxy-1-ethyl-1,4-dihydro-6-(2-methoxyethoxy)-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds.
Skraup Synthesis: This involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Organic Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antibacterial and antifungal properties.
Antimalarial Drugs: Compounds like chloroquine and quinine are well-known antimalarial agents.
Medicine
Cancer Therapy: Some quinoline derivatives have shown potential as anticancer agents.
Anti-inflammatory Agents: They are investigated for their anti-inflammatory properties.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pesticides: They are used in the formulation of pesticides and herbicides.
作用機序
The mechanism of action of 3-Quinolinecarboxylic acid, 7-ethoxy-1-ethyl-1,4-dihydro-6-(2-methoxyethoxy)-4-oxo- involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological pathways.
DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription.
Receptor Binding: Binding to specific receptors, modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Quinine: Another antimalarial agent derived from quinoline.
Uniqueness
3-Quinolinecarboxylic acid, 7-ethoxy-1-ethyl-1,4-dihydro-6-(2-methoxyethoxy)-4-oxo- is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
CAS番号 |
53776-43-5 |
|---|---|
分子式 |
C17H21NO6 |
分子量 |
335.4 g/mol |
IUPAC名 |
7-ethoxy-1-ethyl-6-(2-methoxyethoxy)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H21NO6/c1-4-18-10-12(17(20)21)16(19)11-8-14(24-7-6-22-3)15(23-5-2)9-13(11)18/h8-10H,4-7H2,1-3H3,(H,20,21) |
InChIキー |
LNHIVIONQXFOSN-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)OCC)OCCOC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)

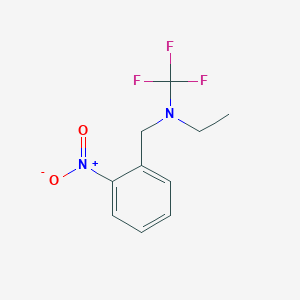
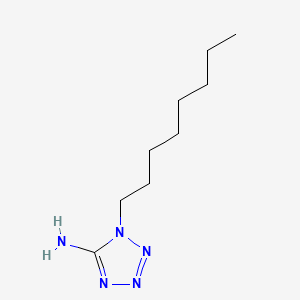

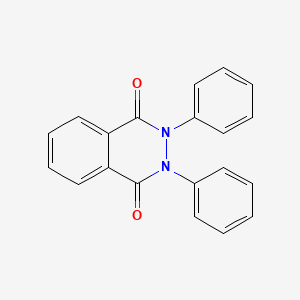
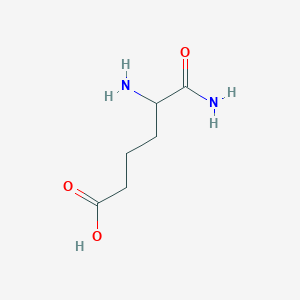

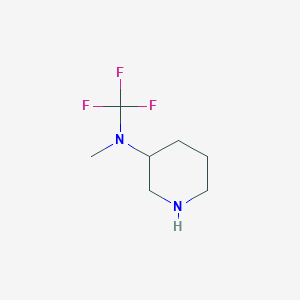

![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
